molecular formula C35H27N3O2 B3051945 Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- CAS No. 372200-56-1

Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-

Cat. No.: B3051945
CAS No.: 372200-56-1
M. Wt: 521.6 g/mol
InChI Key: SMYDLHVQRYQCDL-XEXPGFJZSA-N
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Description

Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-: is a complex organic compound with the molecular formula C35H27N3O2. This compound is characterized by the presence of two oxazoline rings attached to a pyridine core. It is known for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- typically involves the reaction of pyridine derivatives with oxazoline precursors. One common method includes the use of 2,6-dibromopyridine and chiral oxazoline ligands under specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- is used as a ligand in coordination chemistry and catalysis. Its chiral nature makes it valuable in asymmetric synthesis .

Biology and Medicine:

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]- involves its interaction with molecular targets through its oxazoline rings and pyridine core. These interactions can influence various biochemical pathways, making it a versatile compound in both chemical and biological contexts .

Properties

IUPAC Name

(4R,5R)-2-[6-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYDLHVQRYQCDL-XEXPGFJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459311
Record name Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372200-56-1
Record name Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Reactant of Route 2
Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Reactant of Route 3
Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Reactant of Route 4
Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Reactant of Route 5
Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-
Reactant of Route 6
Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-

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